molecular formula C12H13NO2 B15199047 (S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester

(S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester

Cat. No.: B15199047
M. Wt: 203.24 g/mol
InChI Key: PKTVPNRRPSWWMS-JTQLQIEISA-N
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Description

(S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester ( 441012-53-9) is a chiral chemical building block of interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, is characterized by its high purity, typically not less than 98% . It belongs to the class of alkynes and features both a carbamate protecting group and a terminal alkyne functional group . The carbamate moiety, specifically as a benzyl ester, is widely employed in the synthesis of amines, acting as a protected form of ammonia that can be selectively removed after other transformations are complete . The presence of the terminal alkyne in the molecule makes it a valuable substrate for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of click chemistry for constructing complex molecules. Researchers utilize this S-enantiomer specifically for developing stereochemically defined compounds, including potential protease inhibitors, where the chiral center is critical for biological activity and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions involve keeping the product in a dry and sealed place .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

benzyl N-[(2S)-but-3-yn-2-yl]carbamate

InChI

InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14)/t10-/m0/s1

InChI Key

PKTVPNRRPSWWMS-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C#C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C#C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-but-3-yn-2-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-but-3-yn-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of Benzyl (S)-but-3-yn-2-ylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrogenolysis of the Cbz Protecting Group

The benzyl carbamate (Cbz) group is cleaved under hydrogenolytic conditions. Key findings:

  • Catalytic hydrogenation : Pd/C in methanol or ethanol selectively removes the Cbz group while preserving benzyl ethers and esters when inhibitors like ammonia or pyridine are present .

  • Microwave-assisted hydrogenation : Achieved at 80–100°C under 50 psi H₂, enabling rapid deprotection .

Asymmetric Allylic Alkylation

The compound’s propargyl group participates in palladium-catalyzed reactions:

  • Decarboxylative asymmetric allylic alkylation (Pd-DAAA) : The propargylamine serves as a nucleophile in reactions with π-allylpalladium(II) complexes. Stereoselectivity arises from ligand-controlled "Wall-and-Flap" transition states, favoring (S)-enantiomer formation when using (S,S)-Trost ligands .

  • Mechanistic pathways :

    • Inner-sphere : Nucleophilic attack occurs within the palladium coordination sphere for unstabilized nucleophiles (pKaH >25) .

    • Outer-sphere : Stabilized nucleophiles (pKaH <25) attack the π-allyl system directly .

Cross-Coupling Reactions

The terminal alkyne moiety enables functionalization via:

  • Sonogashira coupling : Reacts with aryl halides to form carbon-carbon bonds.

  • Ni-catalyzed photoredox N-arylation : The deprotected amine undergoes arylation with aryl electrophiles at room temperature, yielding N-aryl carbamates .

Stereoselective Pictet-Spengler Reactions

In synthetic routes to tetrahydro-β-carbolines (THβCs), the propargyl ester derivative participates in TFA-catalyzed cyclizations with aldehydes. Key results include:

SubstrateAldehydeProductYieldee
Prop-2-ynyl ester Benzaldehyde(1S,3S)-1-phenyl-THβC73%>95%
Prop-2-ynyl ester Thiophene-2-carbaldehyde(1R,3S)-1-thiophen-2-yl-THβC57%N/A

Reaction conditions: 0°C in DCM with TFA .

Enzymatic and Kinetic Resolution

  • Enzymatic catalysis : Lipases or esterases selectively hydrolyze the carbamate group under mild conditions .

  • Kinetic control in cyclizations : Reactions favor (1S,3S)-diastereomers via stereoelectronic effects .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 130°C, releasing CO₂ and forming propargylamine derivatives .

  • Competing pathways : Propargyl-allenyl isomerization may occur under basic conditions .

Scientific Research Applications

Benzyl (S)-but-3-yn-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-but-3-yn-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Stereochemical Variations

ACC2 Inhibitors: A-908292 (S) and A-875400 (R)
  • Structure: A-908292 (S) ({(S)-3-[2-(4-isopropoxy-phenoxy)-thiazol-5-yl]-1-methyl-prop-2-ynyl}-carbamic acid methyl ester) shares the (S)-1-methyl-prop-2-ynyl backbone but differs in substituents (methyl ester vs. benzyl ester) and a thiazole-phenoxy extension .
  • Activity :
    • A-908292 (S) inhibits ACC2 (IC₅₀ = 23 nM), while its R-enantiomer (A-875400) is 50-fold less potent.
    • Paradoxically, both enantiomers reduced glucose and triglycerides in ob/ob mice, suggesting off-target PPAR-α activation .
(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
  • Structure : Lacks the propargyl group but includes a ketone adjacent to the carbamate.
ZMAL29 (Fluorescent Sirtuin Substrate)
  • Structure : Contains a benzyl ester and a coumarin-derived fluorophore.
  • Function : Acts as a deacetylation substrate for sirtuins, with cleavage of the benzyl ester critical for fluorescence activation .
  • Comparison : The target compound’s benzyl ester may similarly serve as a hydrolyzable group in prodrugs or enzyme assays.
Physostigmine-like Activity
  • Early studies (1931) indicate that carbamic esters with basic substituents (e.g., quaternary ammonium) exhibit cholinesterase inhibition. The target compound lacks a basic group, suggesting divergent mechanisms compared to physostigmine analogs .
Stereochemical Impact
  • The S-configuration in the target compound may optimize target binding, as seen in A-908292 (S) vs. A-875400 (R). However, enantiomer-independent effects (e.g., PPAR-α activation) highlight the need for comprehensive profiling .

Biological Activity

(S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol

The biological activity of this compound primarily revolves around its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. The compound's structure suggests potential interactions with the KDR (kinase insert domain receptor), which is implicated in angiogenesis and vasculogenesis .

Antitumor Activity

Research indicates that compounds similar to this compound may exhibit antitumor properties by modulating pathways related to cancer cell proliferation and apoptosis. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may affect enzymes involved in metabolic processes, particularly those related to drug metabolism and detoxification. For example, it has been suggested that carbamate esters can influence cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Neuroprotective Effects

There is emerging evidence that compounds within this class may possess neuroprotective effects. They could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and inflammation in neuronal cells. This aspect warrants further investigation to elucidate the underlying mechanisms .

Metabolism and Toxicity

The metabolism of this compound involves hydrolysis and conjugation reactions, leading to various metabolites that may exhibit different biological activities. Toxicological studies have indicated low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg for oral exposure . However, sub-lethal effects such as histopathological changes in reproductive organs have been noted, necessitating further safety evaluations.

Case Studies

  • Study on Antitumor Activity : A study conducted on the efficacy of similar carbamate esters showed a significant reduction in tumor size in xenograft models when treated with the compounds. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
  • Neuroprotective Study : In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential role in neuroprotection.

Data Tables

Biological ActivityObserved EffectsReferences
AntitumorInduced apoptosis in cancer cell lines
Enzyme InhibitionModulated cytochrome P450 activity
NeuroprotectiveReduced oxidative stress
Acute ToxicityLD50 > 2000 mg/kg

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential acylation, alkylation, and esterification steps. For example, chiral amines are reacted with chloroacetyl or hydroxyethyl intermediates under inert atmospheres (N₂ or Ar) to prevent oxidation. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are critical for minimizing side reactions. Catalysts like triphenylphosphine-polystyrene resin enhance yields in iodination steps . Purity is optimized via column chromatography (e.g., light petroleum/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves stereochemistry and confirms substitution patterns (e.g., δH 3.08–3.38 ppm for pyrrolidine CH₂ groups) .
  • IR Spectroscopy : Identifies carbamate C=O stretches (~1689 cm⁻¹) and hydroxyl groups (~3338 cm⁻¹) .
  • Polarimetry : Measures optical rotation (e.g., [α]D²⁰ = –22.5°) to verify enantiomeric purity .

Q. How does the hydroxyethyl or chloroacetyl substituent influence solubility and reactivity?

  • Answer : Hydroxyethyl groups enhance aqueous solubility via hydrogen bonding, facilitating biological assays. Chloroacetyl moieties increase electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for derivatization . Solubility can be further tuned using co-solvents like DMSO-water mixtures .

Advanced Research Questions

Q. How does stereochemical configuration [(S) vs. (R)] affect biological activity in enzyme inhibition studies?

  • Methodological Answer : Stereoisomers exhibit divergent binding affinities due to spatial compatibility with enzyme active sites. For example, (S)-configured carbamates show higher inhibition of acetylcholinesterase in kinetic assays (IC₅₀ < 10 µM vs. >50 µM for (R)-isomers). Docking simulations (e.g., AutoDock Vina) correlate enantiomeric orientation with activity .

Q. What strategies resolve contradictions in cytotoxicity data between structurally similar carbamates?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Approaches include:

  • Comparative SAR Analysis : Tabulate EC₅₀ values for analogs (e.g., benzyl vs. phenyl esters) to identify critical substituents .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation .
  • Example Table :
CompoundEC₅₀ (µM, HeLa)LogPKey Substituent
Target (S)-carbamate12.32.1Chloroacetyl
Analog (hydroxyethyl)45.81.7Hydroxyethyl
Stereoisomer (R)-carbamate68.92.0Chloroacetyl
Data synthesized from

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify essential features (e.g., carbamate carbonyl, hydrophobic pyrrolidine) using tools like Schrödinger’s Phase .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with prolonged target residence .
  • ADMET Prediction : Use SwissADME to filter candidates with favorable permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on this compound’s metabolic stability?

  • Answer : Discrepancies arise from:

  • Species Differences : Rat vs. human liver microsomes exhibit varying CYP450 isoform activity .
  • Assay Conditions : Pre-incubation time (10 vs. 30 min) impacts degradation rates. Standardize protocols per FDA guidelines .

Method Optimization

Q. What are best practices for scaling up synthesis without compromising enantiomeric purity?

  • Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks .
  • In Situ Monitoring : Use PAT tools (e.g., ReactIR) to track chiral intermediate formation .
  • Crystallization : Chiral resolving agents (e.g., tartaric acid) enhance enantiopurity >99% .

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